molecular formula C16H19N5O B2536355 N-(3-methylpyridin-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034475-06-2

N-(3-methylpyridin-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Numéro de catalogue B2536355
Numéro CAS: 2034475-06-2
Poids moléculaire: 297.362
Clé InChI: QTAVPXIHEZKOPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-methylpyridin-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and regulation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular disease. JNJ-42756493 has shown promising results in preclinical studies, and its potential as a therapeutic agent is being explored.

Mécanisme D'action

N-(3-methylpyridin-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and other transcriptional co-activators. This results in the downregulation of genes regulated by BET proteins, including oncogenes, pro-inflammatory genes, and genes involved in vascular remodeling. The exact mechanism by which this compound exerts its effects on these genes is not fully understood, but it is thought to involve changes in chromatin structure and transcriptional elongation.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to have a range of biochemical and physiological effects. In cancer models, it has been shown to induce cell cycle arrest and apoptosis, inhibit tumor growth, and sensitize tumors to chemotherapy and radiation. In inflammation models, it has been shown to reduce the expression of pro-inflammatory cytokines, decrease immune cell infiltration, and improve disease symptoms. In cardiovascular disease models, it has been shown to reduce neointimal hyperplasia, inhibit smooth muscle cell proliferation, and improve vascular function.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-methylpyridin-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of BET proteins, with good pharmacokinetic properties and oral bioavailability. It has been extensively studied in preclinical models, and its effects on gene expression and disease phenotypes have been well characterized. However, there are also some limitations to its use. This compound is a small molecule inhibitor, and its effects may not fully recapitulate the effects of genetic knockdown or knockout of BET proteins. It may also have off-target effects on other proteins or pathways, and its effects may vary depending on the cell type or disease model used.

Orientations Futures

There are several future directions for research on N-(3-methylpyridin-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide. One area of interest is the development of combination therapies with other anticancer agents or immunotherapies. This compound has been shown to sensitize tumors to chemotherapy and radiation, and it may also enhance the efficacy of immunotherapies such as checkpoint inhibitors or CAR-T cells. Another area of interest is the development of BET protein inhibitors with improved selectivity or pharmacokinetic properties. This compound is a potent and selective inhibitor of BET proteins, but it may have off-target effects or limited tissue distribution. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on gene expression and disease phenotypes. This may involve the use of new technologies such as single-cell RNA sequencing or CRISPR screening.

Méthodes De Synthèse

The synthesis of N-(3-methylpyridin-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has been described in a patent application by Johnson & Johnson. The method involves the reaction of 3-methyl-2-pyridinecarboxylic acid with piperidine and 4-chloro-6-(trifluoromethyl)pyrimidine, followed by amidation with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

N-(3-methylpyridin-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular disease. In cancer, BET proteins have been shown to regulate the expression of oncogenes such as c-Myc and Bcl-2, and their inhibition has been proposed as a therapeutic strategy. This compound has shown efficacy in various cancer models, including leukemia, lymphoma, and solid tumors. In inflammation, BET proteins have been implicated in the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and their inhibition has been proposed as a treatment for inflammatory diseases such as rheumatoid arthritis and lupus. This compound has shown efficacy in preclinical models of these diseases. In cardiovascular disease, BET proteins have been shown to regulate the expression of genes involved in vascular remodeling and atherosclerosis, and their inhibition has been proposed as a treatment for these conditions. This compound has shown efficacy in preclinical models of atherosclerosis and restenosis.

Propriétés

IUPAC Name

N-(3-methylpyridin-2-yl)-6-piperidin-1-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-12-6-5-7-17-15(12)20-16(22)13-10-14(19-11-18-13)21-8-3-2-4-9-21/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAVPXIHEZKOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.